molecular formula C14H14N2O3S B2501182 (E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904636-47-0

(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2501182
CAS No.: 1904636-47-0
M. Wt: 290.34
InChI Key: WOFQLLTYXZWREJ-ONEGZZNKSA-N
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Description

(E)-1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound of high interest in medicinal chemistry and neuroscience research. It belongs to a class of hybrid molecules containing pyrrolidine-2,5-dione and thiophene rings, which are recognized for their potential in the development of new therapeutic agents. Compounds with this core structure are frequently investigated as multi-functional ligands for targets in the central nervous system . Based on studies of highly analogous structures, this chemotype shows significant promise in preclinical research for antiseizure and antinociceptive activities. Related compounds have demonstrated potent effects in standard animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz tests, and in models of neuropathic pain, including oxaliplatin-induced allodynia . The proposed mechanism of action for such molecules often involves interaction with the neuronal voltage-sensitive sodium channel (site 2), which is a well-validated target for controlling neuronal hyperexcitability associated with seizures and pain . This makes them valuable tools for probing the pathophysiological mechanisms of these neurological conditions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-12(4-3-11-2-1-7-20-11)15-8-10(9-15)16-13(18)5-6-14(16)19/h1-4,7,10H,5-6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFQLLTYXZWREJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 290.34 g/mol
  • CAS Number : 1904636-47-0

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiophene moiety is known to enhance biological activity by participating in various biochemical interactions, potentially leading to apoptosis in cancer cells.

Anticancer Activity

A study focusing on related compounds demonstrated that derivatives with thiophene groups significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting that this compound may similarly affect cancer cell viability through apoptotic pathways .

Cytotoxicity Studies

Table 1 summarizes cytotoxicity data for related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
5d (related compound)HeLa0.37Induces apoptosis, blocks cell cycle
Sorafenib (reference drug)HeLa7.91Inhibits proliferation

Note : TBD indicates that specific IC50 values for the target compound require further investigation.

Study on Apoptotic Induction

In a recent study examining the apoptotic effects of thiophene-containing compounds on HeLa cells, flow cytometry analysis revealed significant apoptotic cell death induced by these compounds. The study highlighted that the presence of the thiophene ring was critical for enhancing the apoptotic response .

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance, substituents on the thiophene ring can influence binding affinity and biological activity .

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the field of cancer research. The thiophene moiety is known to enhance the compound's biological activity by participating in various biochemical interactions that may lead to apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to (E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione demonstrate significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the sub-G1 phase in affected cells.

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the effectiveness of this compound and related analogs. The following table summarizes some findings:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
5d (related compound)HeLa0.37Induces apoptosis, blocks cell cycle
Sorafenib (reference drug)HeLa7.91Inhibits proliferation

Note : TBD indicates that specific IC50 values for the target compound require further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance:

  • Substituents on the thiophene ring can influence binding affinity and biological activity.

This relationship highlights the importance of chemical structure in determining the efficacy of anticancer agents.

Case Studies

Several studies have focused on the anticancer potential of thiophene-containing compounds:

  • Study on Apoptotic Induction : Flow cytometry analysis revealed significant apoptotic cell death induced by thiophene-containing compounds on HeLa cells. The presence of the thiophene ring was critical for enhancing the apoptotic response.
  • Cytotoxicity Assessment : A comparative analysis of various thiophene derivatives showed that those with specific structural modifications exhibited enhanced cytotoxicity against cancer cell lines, emphasizing the role of structural optimization in drug design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and hydroxyethyl side chain enable nucleophilic substitution. For example:

  • Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

  • Acylation : The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) to yield esters.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMFN-methylpiperazine derivative78%
AcylationAcCl, pyridineAcetylated hydroxyethyl group65%

Oxidation-Reduction Reactions

The benzofuran core and methoxybenzylidene group participate in redox processes:

  • Oxidation : The hydroxyl group at C6 oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : The exocyclic double bond (C2-benzylidene) undergoes hydrogenation with Pd/C to produce a saturated analog .

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductSelectivitySource
OxidationKMnO₄, H₂O, Δ3-keto derivative>90%
HydrogenationH₂, Pd/C, EtOHDihydrobenzofuran85%

Acid-Base Reactions

The phenolic hydroxyl group (C6) and piperazine nitrogen demonstrate pH-dependent behavior:

  • Deprotonation : At pH >10, the hydroxyl group loses a proton, forming a phenoxide ion .

  • Protonation : The piperazine nitrogen becomes protonated in acidic media (pH <4), enhancing water solubility.

Table 3: pKa Values

Functional GrouppKaMethodSource
Phenolic -OH9.2Potentiometry
Piperazine N6.8UV-Vis

Cycloaddition and Rearrangement

The conjugated double bond in the benzylidene group participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) . Thermal studies indicate potential Claisen rearrangements under reflux .

Q & A

Q. What are the key structural features of (E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione that influence its biological activity?

The compound’s activity is attributed to three core structural elements:

  • Pyrrolidine-2,5-dione ring : Known to enhance electrophilic reactivity, enabling interactions with nucleophilic residues in enzymes like acetylcholinesterase (AChE) .
  • Azetidine ring : A strained four-membered nitrogen heterocycle that improves metabolic stability and bioavailability compared to larger rings (e.g., piperidine) .
  • Thiophene-acryloyl group : The conjugated (E)-acryloyl system and thiophene moiety contribute to π-π stacking and hydrophobic interactions with biological targets .
    Methodological Insight: Use X-ray crystallography (e.g., CSD database analysis) and molecular docking to map interactions between these groups and target proteins .

Q. What synthetic strategies are effective for constructing the pyrrolidine-2,5-dione and azetidine rings in this compound?

  • Pyrrolidine-2,5-dione synthesis : Typically involves cyclization of maleic anhydride derivatives or oxidative ring-closing of diamine precursors .
  • Azetidine formation : Staudinger ketene-imine cycloaddition or ring-opening of β-lactams followed by reductive amination .
  • Coupling strategies : The thiophene-acryloyl group is introduced via Heck coupling or nucleophilic acyl substitution under anhydrous conditions .
    Key Consideration: Monitor steric hindrance during azetidine functionalization using steric maps or DFT calculations .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : 1H/13C NMR identifies proton environments (e.g., azetidine CH2 at δ 3.5–4.0 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (ACN/H2O gradient) coupled with ESI-MS confirms purity (>98%) and molecular ion peaks .
  • X-ray crystallography : Resolves stereochemistry of the (E)-acryloyl group and azetidine ring conformation .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered intermediates in the azetidine-pyrrolidine-dione scaffold?

  • Catalytic optimization : Use Fe2O3@SiO2/In2O3 nanoparticles to enhance reaction rates in ketene-imine cycloadditions, reducing side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for azetidine amines) to prevent undesired cross-reactions .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

  • Structural analogs : Compare substituent effects (e.g., thiophene vs. furan in acryloyl groups) using SAR studies .
  • Assay standardization : Validate enzyme inhibition assays (e.g., AChE Ellman’s method) with positive controls (e.g., donepezil) and consistent substrate concentrations .
  • Cellular models : Use isogenic cell lines to isolate target-specific effects from off-target interactions .

Q. What computational approaches predict the compound’s binding affinity for neurological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with AChE’s catalytic triad (Ser200, His440, Glu327) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of the azetidine ring in the enzyme’s active site .
  • QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors to prioritize derivatives for synthesis .

Q. How to design a high-throughput screening assay for evaluating anticancer activity?

  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination over 72 hours .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Selectivity index : Compare cytotoxicity in non-cancerous cells (e.g., HEK293) to identify target-specific effects .

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